![molecular formula C13H18N4 B1392528 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211539-73-9](/img/structure/B1392528.png)
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as H1 NMR, C13 NMR, mass spectra, and single crystal X-Ray diffraction study .
Chemical Reactions Analysis
There’s a study that describes the formation of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .
Applications De Recherche Scientifique
Radiosynthesis for Imaging Receptors : Eskola et al. (2002) discussed the synthesis of a derivative for imaging dopamine D4 receptors using electrophilic fluorination. This compound demonstrated potential for brain imaging studies in rats (Eskola et al., 2002).
Analytical Chemistry : Chavez-Eng et al. (1997) developed a sensitive assay using liquid chromatography and tandem mass spectrometry for determining a novel dopamine D4 receptor antagonist in human plasma and urine (Chavez-Eng et al., 1997).
Antimicrobial and Coagulation Studies : Gein et al. (2013) synthesized derivatives and studied their antimicrobial activity and influence on blood coagulation (Gein et al., 2013).
Novel Synthesis Methods : Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through a reaction with benzonitrile, showcasing a method for creating pyrrolo-pyridines and related compounds (Davis et al., 1992).
Anticancer Research : Mallesha et al. (2012) investigated the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines (Mallesha et al., 2012).
Dopamine D4 Receptor Imaging Agents : Oh et al. (2004) synthesized fluorine-substituted derivatives for potential use in dopamine D4 receptor imaging by positron emission tomography (Oh et al., 2004).
Alzheimer's Disease Research : Umar et al. (2019) described the synthesis of derivatives as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease research (Umar et al., 2019).
Anticonvulsant Agents : Rybka et al. (2017) synthesized and evaluated new derivatives as potential anticonvulsant agents, assessing their pharmacological properties and safety (Rybka et al., 2017).
Analgesic and Antimicrobial Properties : Śladowska et al. (2009) synthesized derivatives and evaluated their analgesic and antimicrobial properties (Śladowska et al., 2009).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) studied the electrocardiographic, antiarrhythmic, and antihypertensive activity of pyrrolidin-2-one and pyrrolidine derivatives (Malawska et al., 2002).
Antitumor Activity : Andreani et al. (2008) reported the synthesis of bis-indole derivatives containing a piperazine unit, which showed antitumor activity in a human cell line screen (Andreani et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine is the Tyrosine-protein kinase Lck . This protein plays a critical role in the signaling pathways of the immune system and is essential for the development and activation of T cells.
Biochemical Pathways
Given its target, it is likely to impact the pathways associated with t cell activation and immune response .
Result of Action
Given its target, it is likely to affect T cell activation and immune response .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinase Lck, a key enzyme involved in T-cell signaling . The interaction between this compound and Lck results in the modulation of kinase activity, which can impact downstream signaling pathways. Additionally, this compound may bind to other proteins and enzymes, altering their conformation and activity, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular function are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative activity, inhibiting cell growth and inducing apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, resulting in their inhibition or activation . For example, the binding of this compound to tyrosine-protein kinase Lck inhibits its activity, thereby affecting T-cell signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes via passive diffusion or active transport mechanisms, facilitated by specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of enzymes and other proteins involved in cellular metabolism.
Propriétés
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXPTPZTYNEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
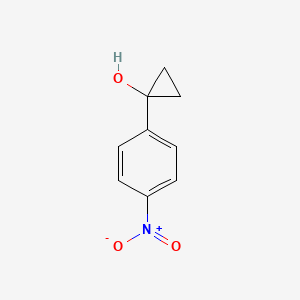

piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
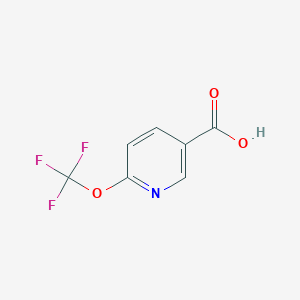
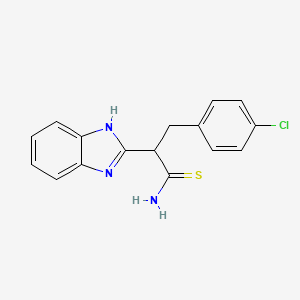
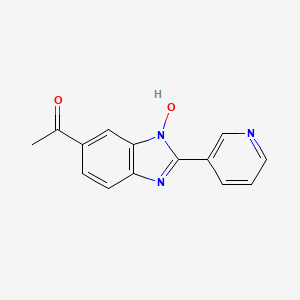
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)

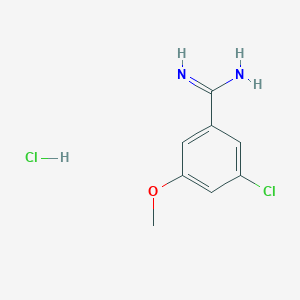
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)